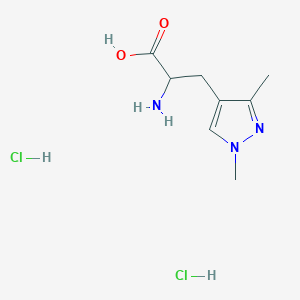

2-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-3-(1,3-dimethylpyrazol-4-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.2ClH/c1-5-6(4-11(2)10-5)3-7(9)8(12)13;;/h4,7H,3,9H2,1-2H3,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOMSABDJCEKSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CC(C(=O)O)N)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable amino acid precursor under controlled conditions. The reaction is often carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process may involve multiple steps, including protection and deprotection of functional groups, to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and carboxylic acid groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, depending on the specific pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds are selected for comparison based on structural homology and functional group variations:

a) 2-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic Acid Hydrochloride

- CAS No.: 1796882-51-3

- Molecular Formula : C₈H₁₄ClN₃O₂

- Molecular Weight : 219.67 g/mol

- Key Difference : Methyl groups at the 1- and 5-positions of the pyrazole ring (vs. 1,3-dimethyl in the target compound). This positional isomerism may alter steric effects and intermolecular interactions .

b) (S)-2-Amino-3-(1H-imidazol-4-yl)propanoic Acid Dihydrochloride

- CAS No.: 1007-42-7

- Molecular Formula : C₆H₁₀Cl₂N₂O₂

- Molecular Weight : 213.07 g/mol

- Key Difference: Replacement of the pyrazole ring with an imidazole ring.

Physicochemical and Functional Properties

*Inference from structurally related amino acid prodrugs (e.g., L-DOPA ).

Analytical and Crystallographic Insights

- Crystallography : Tools like SHELX and ORTEP-3 enable precise determination of molecular conformations and hydrogen bonding patterns, which are critical for comparing solid-state properties of these compounds .

- Hydrogen Bonding Patterns : Graph set analysis (Etter formalism) predicts that the pyrazole ring in the target compound forms weaker hydrogen bonds compared to the imidazole analog, influencing crystal packing and stability .

Biologische Aktivität

2-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride (CAS Number: 16052-09-8) is a compound derived from the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a propanoic acid backbone substituted with a 1,3-dimethyl-1H-pyrazole moiety. Its molecular formula is , and it exists as a dihydrochloride salt, enhancing its solubility in aqueous environments.

The biological activity of 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The amino group can form hydrogen bonds with enzyme active sites, potentially inhibiting their function.

- Receptor Modulation : The pyrazole ring may interact with specific receptors, leading to modulation of signaling pathways associated with inflammation and cancer.

Antitumor Activity

Research indicates that compounds similar to 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid exhibit significant antitumor properties. A study demonstrated that derivatives of pyrazole could inhibit cell proliferation in various cancer cell lines by inducing apoptosis through mitochondrial pathways .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study reported that pyrazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial effects .

Anti-inflammatory Effects

In vitro studies have suggested that the compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against S. aureus and E. coli | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Detailed Research Findings

- Antitumor Study : A specific derivative was tested against human cancer cell lines, showing a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM. The mechanism involved mitochondrial dysfunction and activation of caspase pathways .

- Antimicrobial Testing : In a series of tests against various bacterial strains, the compound demonstrated significant antibacterial activity with MIC values indicating effectiveness comparable to standard antibiotics like ampicillin .

- Inflammation Model : In animal models of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers in serum, highlighting its potential for therapeutic use in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride with high purity?

- Methodological Answer : Synthesis typically involves regioselective condensation and aza-Michael reactions under controlled conditions. For example, refluxing intermediates in polar aprotic solvents (e.g., DMSO) for 18 hours, followed by crystallization using water-ethanol mixtures, yields ~65% purity. Melting point analysis (141–143°C) and HPLC are critical for verifying purity . Statistical experimental design (e.g., factorial designs) minimizes trial-and-error approaches by identifying optimal solvent ratios and reaction times .

Q. How can researchers characterize the stability of dihydrochloride salts under varying storage conditions?

- Methodological Answer : Accelerated stability studies under controlled humidity (25–60% RH) and temperature (4–40°C) are recommended. Use thermogravimetric analysis (TGA) to assess hygroscopicity and NMR to monitor structural integrity over time. Dihydrochloride salts often require desiccated storage in sealed containers to prevent hydrolysis .

Q. What analytical techniques are essential for confirming the structure of pyrazole-containing amino acid derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are standard for structural elucidation. For example, the pyrazole ring’s proton signals appear at δ 7.5–8.5 ppm in H NMR, while the α-amino group resonates near δ 3.1–3.5 ppm. X-ray crystallography can resolve regiochemistry ambiguities in substituted pyrazoles .

Advanced Research Questions

Q. How can computational methods improve the regioselectivity of pyrazole functionalization in this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reactive sites on the pyrazole ring, guiding substituent placement. For instance, ICReDD’s reaction path search algorithms optimize aza-Michael addition regioselectivity by analyzing transition-state energies. Experimental validation via kinetic studies (e.g., monitoring reaction progress with in-situ IR) refines computational models .

Q. What strategies resolve contradictory data in solubility studies of dihydrochloride salts across solvents?

- Methodological Answer : Contradictions often arise from pH-dependent solubility. Use potentiometric titration to determine pKa values and correlate with solubility profiles in buffered solutions (e.g., phosphate buffer pH 1.2–7.4). Molecular dynamics simulations (e.g., COSMO-RS) predict solvent-solute interactions, identifying ethanol-water mixtures as optimal for recrystallization .

Q. How do steric effects from the 1,3-dimethyl group influence the compound’s bioactivity in enzyme inhibition assays?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions between the dimethylpyrazole moiety and enzyme active sites. Competitive inhibition assays (e.g., using trypsin or kinases) quantify IC values. Compare with analogs lacking methyl groups to isolate steric contributions. NMR-based binding studies (e.g., STD-NMR) validate docking predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.